molecular formula C19H20ClN2O4P B11407913 Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11407913
M. Wt: 406.8 g/mol
InChI Key: STTASLDLLFKAFK-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phosphonate Group: This step often involves the use of phosphonylating agents such as dimethyl phosphite in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (5-{[(2-BROMOPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(2-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

DIMETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the 2-chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C19H20ClN2O4P

Molecular Weight

406.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20ClN2O4P/c1-13-8-10-14(11-9-13)17-22-19(27(23,24-2)25-3)18(26-17)21-12-15-6-4-5-7-16(15)20/h4-11,21H,12H2,1-3H3

InChI Key

STTASLDLLFKAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)P(=O)(OC)OC

Origin of Product

United States

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